Spiro[indene-1,4'-piperidine]-3-carboxylic acid
Overview
Description
Spiro compounds are biologically active organic compounds with unique structures, found in a wide variety of natural products and drugs . They do not readily lead to drug resistance due to their unique mechanisms of action and have, therefore, attracted considerable attention regarding pesticide development .
Synthesis Analysis
The direct, catalytic, and enantioselective synthesis of spirocycles from readily available starting materials and in an atom economic manner remains a highly sought-after task in organic synthesis . An enantioselective Pd-hydride-catalyzed cycloaddition method for the synthesis of spirocyclic compounds directly from two classes of commonly available starting materials, 1,3-enynes and cyclic carbon−hydrogen (C−H) bonds, is reported .Molecular Structure Analysis
Spirocyclic scaffolds are widely present in numerous natural products and biologically active compounds . The uniquely rigid structures of spirocyclic scaffolds can reduce the conformational entropy penalty upon binding to a protein target .Chemical Reactions Analysis
A three-component reaction between pyrrolidine, aromatic aldehydes, and 3-arylideneoxindolin-2-ones catalyzed by acetic acid in refluxing toluene for the synthesis of functionalized 7′-arylidenespiro[indoline-3,1′-pyrrolizines] has been described .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, Spiro[indene-1,4’-piperidine], is 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 .Scientific Research Applications
Sigma Receptor Ligands
Spiro[indene-1,4'-piperidine]-3-carboxylic acid derivatives have been studied for their binding properties to sigma receptors. Compounds with cyano groups in position 3 of the spirocycle show high affinity and selectivity for sigma(1) receptors, indicating potential applications in neuropharmacology and the treatment of neurological disorders (Maier & Wünsch, 2002).
Synthetic Route Exploration
Research into the synthesis of spiro[indole-3,4'-piperidin]-2-ones, which are closely related to spiro[indene-1,4'-piperidine]-3-carboxylic acid, has been documented. This work is significant for the development of complex organic compounds with potential therapeutic applications (Freund & Mederski, 2000).
Histone Deacetylase (HDAC) Inhibitors
Spiro[indene-1,4'-piperidine]-3-carboxylic acid derivatives have been identified as novel structures in the development of histone deacetylase (HDAC) inhibitors. These compounds are evaluated for their antiproliferative activity on tumor cell lines, highlighting their potential in cancer therapeutics (Varasi et al., 2011).
Biologically Active Compounds
The spiro[chromane-2,4'-piperidine]-4(3H)-one, a variant of spiro[indene-1,4'-piperidine]-3-carboxylic acid, is an important pharmacophore in many drugs and biochemical reagents. Recent advances in synthesizing these compounds underscore their significance in medicinal chemistry research (Ghatpande et al., 2020).
Growth Hormone Secretagogues
Research on spiro(indane-1,4-piperidine) derivatives as growth hormone secretagogues shows the potential of these compounds in modulating growth hormone levels, with implications for conditions such as growth hormone deficiency (Yang et al., 1998).
Selective Estrogen Receptor Modulators
Studies on the structure-activity relationships in spiro[indene-1,1'-indane] series, which include spiro[indene-1,4'-piperidine]-3-carboxylic acid derivatives, have found them to be equivalent to other basic side chains in selective estrogen receptor modulators. This research opens up avenues for new treatments in hormone-related conditions like breast cancer (Watanabe et al., 2003).
Safety And Hazards
Future Directions
Spirocycles play an important role in drug discovery and development . The development of efficient asymmetric approaches for constructing spirocyclic compounds has attracted much attention . The methods that are direct, catalytic, enantioselective, and atom economic and that rely on the use of commonly available starting materials are in high need .
properties
IUPAC Name |
spiro[indene-3,4'-piperidine]-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAYEAPVXSDUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=C(C3=CC=CC=C23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678292 | |
Record name | Spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
CAS RN |
936138-15-7 | |
Record name | Spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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